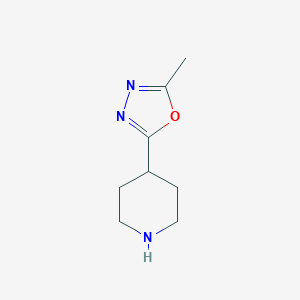

4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHQWJALQCSBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597542 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161609-79-6 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine. This molecule incorporates two key pharmacophores: the 1,3,4-oxadiazole ring and a piperidine moiety, suggesting significant potential in medicinal chemistry. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical characterization data. Furthermore, it explores the potential therapeutic applications and relevant biological pathways where this compound might exhibit activity. The information is presented to be a valuable resource for researchers in drug discovery and development.

Introduction

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that is isosteric to amides and esters and is recognized for its favorable pharmacokinetic properties, including metabolic stability.[1] Derivatives of 1,3,4-oxadiazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4] The piperidine scaffold is a prevalent structural motif in many natural products and synthetic pharmaceuticals, particularly those targeting the central nervous system (CNS).[5] The combination of these two pharmacophores in this compound suggests a molecule with potential for novel therapeutic applications.

Synthesis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclodehydration of 1,2-diacylhydrazine intermediates.[6] A common and effective method involves the reaction of a carboxylic acid hydrazide with a carboxylic acid or its derivative, followed by treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃).[7][8]

A plausible synthetic pathway for this compound is outlined below. The process begins with the conversion of piperidine-4-carboxylic acid to its corresponding hydrazide, which is then acylated and cyclized.

Experimental Protocols

Step 1: Synthesis of Piperidine-4-carbohydrazide

-

To a solution of ethyl isonipecotate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting solid is washed with cold diethyl ether and dried to yield piperidine-4-carbohydrazide.

Step 2: Synthesis of N'-acetylpiperidine-4-carbohydrazide

-

Dissolve piperidine-4-carbohydrazide (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.1 equivalents) dropwise to the solution while stirring at room temperature.

-

Continue stirring for 2-4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain N'-acetylpiperidine-4-carbohydrazide.

Step 3: Synthesis of this compound

-

To a flask containing N'-acetylpiperidine-4-carbohydrazide (1 equivalent), add phosphorus oxychloride (POCl₃) (3-5 equivalents) slowly at 0 °C.

-

After the addition is complete, reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to afford the final product.[7]

Characterization

The structure of the synthesized this compound should be confirmed using various spectroscopic techniques.[9]

Predicted Spectroscopic Data

The following table summarizes the expected characterization data for this compound based on known data for similar structures.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons (likely in the range of 1.5-3.5 ppm), a singlet for the methyl group on the oxadiazole ring (around 2.5 ppm), and a signal for the N-H proton of the piperidine ring.[10] |

| ¹³C NMR | Resonances for the carbon atoms of the piperidine ring (typically between 25-55 ppm), the methyl carbon (around 15-25 ppm), and the two distinct carbons of the 1,3,4-oxadiazole ring (in the range of 150-165 ppm).[11] |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for C-H stretching (aliphatic) around 2850-2950 cm⁻¹, C=N stretching of the oxadiazole ring around 1640-1680 cm⁻¹, and C-O-C stretching of the oxadiazole ring around 1020-1070 cm⁻¹.[12][13] The N-H stretching of the piperidine may appear around 3300-3500 cm⁻¹. |

| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve cleavage of the piperidine ring and fragmentation of the oxadiazole ring.[14] |

Potential Applications and Signaling Pathways

Derivatives of 1,3,4-oxadiazole are known to possess a wide array of biological activities.[4][15] The incorporation of a piperidine moiety often confers activity at central nervous system targets.[5] Therefore, this compound and its analogues are promising candidates for investigation as novel therapeutic agents.

CNS Activity

Many piperidine-containing compounds interact with various receptors and transporters in the central nervous system. Given that some 1,3,4-oxadiazole derivatives have shown anticonvulsant and antidepressant activities, the target compound could potentially modulate neurotransmitter systems.[5] For instance, it might interact with GABAergic or serotonergic pathways.

Antimicrobial and Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is a common feature in many compounds with demonstrated antimicrobial and anti-inflammatory effects.[4] The title compound could be screened for its efficacy against various bacterial and fungal strains. Additionally, its anti-inflammatory potential could be assessed in relevant in vitro and in vivo models.

Conclusion

This technical guide has detailed a feasible synthetic route and the expected analytical characteristics of this compound. The combination of the 1,3,4-oxadiazole and piperidine moieties makes this compound a promising candidate for further investigation in drug discovery, particularly in the areas of CNS disorders, infectious diseases, and inflammatory conditions. The provided protocols and data serve as a foundational resource for researchers aiming to synthesize and evaluate this and related novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and evaluation of substituted diphenyl-1,3,4-oxadiazole derivatives for central nervous system depressant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 12. journalspub.com [journalspub.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

Physicochemical Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring both a piperidine ring and a 1,3,4-oxadiazole moiety, suggests potential for diverse biological activities. Understanding the physicochemical properties of this molecule is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of predicted physicochemical data, detailed experimental protocols for their determination, and a logical workflow for these experimental procedures.

Predicted Physicochemical Data

Due to the limited availability of experimental data in public literature for this compound, the following table summarizes key physicochemical properties predicted by various computational models. These values serve as a valuable starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Computational Tool/Method |

| Molecular Formula | C₈H₁₃N₃O | - |

| Molecular Weight | 167.21 g/mol | - |

| pKa (most basic) | 8.5 - 9.5 | ChemAxon, MarvinSketch |

| logP | 0.5 - 1.5 | ALOGPS, Molinspiration, ChemAxon |

| Aqueous Solubility (logS) | -2.0 to -3.0 | ALOGPS, ChemAxon |

| Melting Point | 120 - 150 °C | Estimation based on similar structures |

| Polar Surface Area | 54.7 Ų | Various molecular modeling software |

| Hydrogen Bond Donors | 1 | Various molecular modeling software |

| Hydrogen Bond Acceptors | 3 | Various molecular modeling software |

Disclaimer: These are computationally predicted values and should be confirmed by experimental methods.

Experimental Protocols

The following are detailed, generalized experimental protocols that can be adapted for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of the melting point is a good indicator of purity.[1]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

Once the approximate melting range is known, the measurement is repeated with a fresh sample, heating rapidly to about 10-15 °C below the expected melting point, and then reducing the heating rate to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

-

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like this compound, potentiometric titration involves monitoring the pH of a solution of the compound as a strong acid is added. The pKa can be determined from the inflection point of the resulting titration curve.[2][3]

Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the compound (e.g., 0.01 M) in water or a suitable co-solvent if solubility is low.

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Apparatus: A calibrated pH meter with a combination electrode and a magnetic stirrer.

-

Procedure:

-

A known volume of the compound solution is placed in a beaker with the magnetic stir bar.

-

The pH electrode is immersed in the solution, and the initial pH is recorded.

-

The acid titrant is added in small, precise increments.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is determined from the point of maximum slope on the curve (or the peak of the first derivative plot).

-

The pKa is the pH at the half-equivalence point.

-

logP Determination by Shake-Flask Method

Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.[4][5]

Methodology:

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.

-

Procedure:

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is added to a known volume of the other phase in a separatory funnel.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

-

Analysis:

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Aqueous Solubility Determination by Kinetic Solubility Assay

Principle: Kinetic solubility is the concentration of a compound in an aqueous buffer after a short incubation time, starting from a concentrated stock solution in an organic solvent (typically DMSO). It is a high-throughput method to assess solubility in early drug discovery.[6][7]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of the compound is prepared in DMSO (e.g., 10 mM).

-

Assay Procedure:

-

Small aliquots of the DMSO stock solution are added to a multi-well plate.

-

Aqueous buffer (e.g., PBS at pH 7.4) is added to each well to achieve a range of final compound concentrations. The final DMSO concentration is typically kept low (e.g., <1%).

-

The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature.

-

-

Precipitate Detection:

-

The presence of precipitate is detected by measuring the turbidity of the solutions using a nephelometer or by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

-

-

Quantification (Optional): After incubation, the solutions can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV.

Experimental Workflow and Logical Relationships

The determination of the physicochemical properties of a novel compound like this compound follows a logical progression. The synthesis and purification of the compound is the initial and critical step. Once a pure sample is obtained, its fundamental properties like melting point can be determined, which also serves as an indicator of purity. Subsequently, properties that influence biological behavior, such as pKa, logP, and solubility, are measured.

This workflow diagram illustrates the logical sequence from synthesis to the application of physicochemical data in drug development. The initial synthesis and purification provide the necessary material for characterization. The melting point serves as a preliminary check of purity. The core physicochemical properties (pKa, logP, and solubility) are then determined. All data is compiled and analyzed to inform the interpretation of the compound's potential as a drug candidate, which can, in turn, provide feedback for the design and synthesis of new analogues.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

Unraveling the Therapeutic Potential: A Technical Overview of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

An In-Depth Guide for Researchers and Drug Development Professionals

The compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine has been identified within a broad class of molecules patented as potential vasopressin V1a receptor antagonists. This classification suggests a promising therapeutic avenue for a range of physiological and pathological conditions. However, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies focused specifically on this molecule. While the foundational patent lays the groundwork for its potential mechanism of action, detailed experimental data, quantitative metrics of biological activity, and specific protocols for its evaluation are not yet published.

This technical guide, therefore, serves as a foundational resource, summarizing the proposed mechanism of action based on the parent patent and providing a framework for the anticipated experimental evaluation of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary background and theoretical methodologies to investigate this compound further.

Core Concept: Vasopressin V1a Receptor Antagonism

The primary proposed mechanism of action for this compound is the selective inhibition of the vasopressin V1a receptor. Vasopressin, a peptide hormone, plays a crucial role in regulating blood pressure, fluid balance, and social behavior through its interaction with various receptors. The V1a receptor, specifically, is a G-protein coupled receptor (GPCR) that, upon activation by vasopressin, initiates a signaling cascade leading to intracellular calcium release and subsequent physiological responses.

By acting as an antagonist, this compound is hypothesized to bind to the V1a receptor without activating it, thereby blocking the natural ligand, vasopressin, from binding and initiating the downstream signaling pathway. This inhibitory action holds therapeutic potential for conditions characterized by an overactive vasopressin system.

Potential Therapeutic Applications

The patent literature suggests that selective V1a receptor antagonists, such as the class of compounds including this compound, could be beneficial in treating a wide array of disorders. These include, but are not limited to:

-

Dysmenorrhea: By blocking vasopressin-induced uterine contractions and vasoconstriction.

-

Cardiovascular Disorders: Including hypertension and heart failure, by mitigating the vasoconstrictive effects of vasopressin.

-

Central Nervous System Disorders: Such as anxiety and depression, given the role of vasopressin in regulating social behavior and stress responses.

A Framework for Experimental Investigation

To fully elucidate the mechanism of action and therapeutic potential of this compound, a series of in vitro and in vivo studies are required. The following outlines the key experimental protocols that would be necessary to validate its activity as a V1a receptor antagonist.

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing the key quantitative data that would be generated from the proposed experiments. It is important to note that the values presented are hypothetical and for illustrative purposes only, as no specific data for this compound is currently available in the public domain.

| Parameter | Description | Expected Value (Hypothetical) |

| Ki (V1a Receptor) | Inhibitor binding affinity for the human V1a receptor. | < 10 nM |

| IC50 (V1a Receptor) | Half-maximal inhibitory concentration in a functional assay. | < 50 nM |

| Selectivity (V1a vs V2) | Ratio of Ki for V2 receptor to Ki for V1a receptor. | > 100-fold |

| Selectivity (V1a vs OTR) | Ratio of Ki for Oxytocin Receptor to Ki for V1a receptor. | > 100-fold |

Key Experimental Protocols

Radioligand Binding Assay for V1a Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human V1a receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the recombinant human V1a receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

-

Competitive Binding: A constant concentration of a high-affinity radiolabeled V1a receptor antagonist (e.g., [3H]-SR49059) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

-

Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay for V1a Receptor Antagonism

Objective: To assess the functional antagonist activity of the compound by measuring its ability to inhibit vasopressin-induced intracellular calcium mobilization.

Methodology:

-

Cell Culture and Loading: V1a-expressing cells are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of vasopressin (typically the EC80).

-

Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of the compound is calculated, and an IC50 value is determined from the dose-response curve.

Selectivity Profiling

Objective: To determine the selectivity of the compound for the V1a receptor over other related receptors, such as the vasopressin V2 receptor and the oxytocin receptor (OTR).

Methodology:

-

Similar radioligand binding assays are performed using cell membranes expressing the human V2 receptor and the human oxytocin receptor.

-

The Ki values obtained for these receptors are compared to the Ki value for the V1a receptor to determine the selectivity ratios.

Visualizing the Proposed Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.

Caption: Proposed mechanism of V1a receptor antagonism.

Caption: General experimental workflow for evaluation.

Future Directions

The therapeutic landscape is in constant need of novel, selective, and potent small molecule inhibitors for well-validated targets like the V1a receptor. While this compound presents a promising chemical scaffold, its true potential can only be unlocked through rigorous scientific investigation. The experimental framework outlined in this guide provides a clear path forward for researchers to characterize its pharmacological profile. Future studies should aim to publish quantitative data on its binding affinity, functional antagonism, and selectivity, which will be critical for its progression as a potential drug candidate. Furthermore, in vivo studies in relevant animal models of disease will be essential to translate the in vitro findings into tangible therapeutic benefits.

A Technical Guide to the Biological Activity of Novel 1,3,4-Oxadiazole Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2] Compounds incorporating this scaffold exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] When hybridized with a piperidine ring—a ubiquitous saturated heterocycle found in numerous natural products and synthetic drugs—the resulting derivatives often display enhanced lipophilicity and improved pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of novel 1,3,4-oxadiazole piperidine derivatives, compiling quantitative data and detailed methodologies for key assays.

General Synthesis Pathway

The synthesis of 1,3,4-oxadiazole piperidine derivatives typically follows a multi-step pathway. A common approach begins with a carboxylic acid, which is converted into its corresponding acid hydrazide. This intermediate is then cyclized to form the 1,3,4-oxadiazole-2-thiol ring. Subsequent reactions, such as Mannich reactions or S-alkylation with a piperidine-containing electrophile, yield the final target compounds.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structure-Activity Relationship of 4-(5-Methyl-1,3,4-Oxadiazole-2-yl)piperidine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine scaffold represents a promising chemotype in modern medicinal chemistry. This core structure amalgamates two key pharmacophoric units: the 1,3,4-oxadiazole ring and a piperidine moiety. The 1,3,4-oxadiazole ring is a versatile five-membered heterocycle known for its metabolic stability and its ability to act as a bioisostere for ester and amide groups.[1] Compounds incorporating this ring system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The piperidine ring, a ubiquitous saturated heterocycle in pharmaceuticals, often imparts favorable pharmacokinetic properties and provides a vector for substitution to modulate potency and selectivity.

While a comprehensive structure-activity relationship (SAR) study on the specific this compound scaffold is not extensively documented in publicly available literature, a wealth of information on analogous structures allows for the construction of a predictive SAR model. This technical guide synthesizes the available data on related 2,5-disubstituted 1,3,4-oxadiazoles and piperidine-containing compounds to provide a detailed overview for researchers engaged in the design and development of novel therapeutic agents based on this scaffold.

Inferred Structure-Activity Relationships

Based on the analysis of structurally related compounds, the following SARs can be inferred for the this compound core. These insights can guide the initial design and optimization of novel analogs.

Modifications of the 1,3,4-Oxadiazole Ring

The substitution at the 5-position of the 1,3,4-oxadiazole ring is a critical determinant of biological activity.

-

Anticancer Activity: For anticancer applications, the nature of the substituent at the 5-position significantly influences cytotoxicity. Aromatic and heteroaromatic substituents are common. For instance, in a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues, substitutions on the 5-aryl ring played a key role in their anticancer activity against various cell lines.[4][5] Specifically, compounds with a 4-methoxyphenyl or a 3,4-dimethoxyphenyl group at the 5-position have shown considerable growth inhibition in melanoma, leukemia, breast, and colon cancer cell lines.[4] Furthermore, the presence of electron-donating groups on the 5-aryl ring appears to be favorable for activity. In contrast, the introduction of bulky groups may not always lead to improved potency.

-

Antimicrobial Activity: In the context of antimicrobial agents, substitutions with furan or nitro-furan rings at the 5-position of the oxadiazole have been shown to confer potent antibacterial activity.[6] The presence of electronegative groups, such as chloro or nitro, on a 5-phenyl ring can also enhance antimicrobial effects.[6]

Modifications of the Piperidine Ring

The piperidine moiety offers several avenues for modification to fine-tune the pharmacological profile of the lead compound.

-

N-Substitution: The nitrogen atom of the piperidine ring is a primary site for modification. N-alkylation or N-acylation can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1,3,4-oxadiazole N-Mannich bases, the introduction of substituted piperazine moieties at the nitrogen of the oxadiazole ring (structurally related to N-substitution on a piperidine ring) led to broad-spectrum antibacterial activity.[7]

-

Substitution on the Piperidine Ring: Substitution at other positions of the piperidine ring can also modulate activity. For example, in a series of oxazolidinones with a piperidine group, substitution at the 4-position of the piperidine with an exo-cyanoethylidene group resulted in enhanced potency against penicillin-resistant Staphylococcus pneumoniae and Staphylococcus agalactiae.[8]

Quantitative Data on Related Structures

To facilitate a comparative analysis, the following tables summarize the quantitative biological data for structurally related 1,3,4-oxadiazole derivatives.

Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

| Compound ID | 5-Substituent on Oxadiazole | 2-Substituent on Oxadiazole | Cancer Cell Line | Activity (IC50 or % Growth Inhibition) | Reference |

| 4s | 4-methoxyphenyl | N-(2,4-dimethylphenyl)amino | MDA-MB-435 (Melanoma) | 15.43% Growth | [4][5] |

| K-562 (Leukemia) | 18.22% Growth | [4][5] | |||

| T-47D (Breast Cancer) | 34.27% Growth | [4][5] | |||

| HCT-15 (Colon Cancer) | 39.77% Growth | [4][5] | |||

| 4u | 4-hydroxyphenyl | N-(2,4-dimethylphenyl)amino | MDA-MB-435 (Melanoma) | 6.82% Growth | [5] |

| 3e | 4-pyridyl | 2-(phenylsulfanylmethyl)phenyl | MDA-MB-231 (Breast) | 39.9% Viability at 10 µM | [9] |

| HT-29 (Colon) | 57.7% Viability at 10 µM | [9] | |||

| 8 | 6-chloro-2-methylquinolin-4-yloxy | 4-chlorophenyl | HepG2 (Liver) | IC50 = 1.2 ± 0.2 µM | [10] |

| 9 | 6-chloro-2-methylquinolin-4-yloxy | 4-methylphenyl | HepG2 (Liver) | IC50 = 0.8 ± 0.2 µM | [10] |

| 37 | 4-chlorophenyl | 2-((4-fluorobenzyl)thio) | HepG2 (Liver) | IC50 = 0.7 ± 0.2 µM | [10] |

| D-1 | 4-methoxyphenyl | 3-(2-(4-chlorophenyl)thiazolidin-4-one) | MCF-7 (Breast) | IC50 = 1 µM | [1] |

| D-6 | 4-chlorophenyl | 3-(2-(4-chlorophenyl)thiazolidin-4-one) | MCF-7 (Breast) | IC50 = 7 µM | [1] |

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | 5-Substituent on Oxadiazole | 2-Substituent on Oxadiazole | Microorganism | MIC (µg/mL) | Reference |

| 5c | 3,4-dimethoxyphenyl | 3-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)thioxo | S. aureus | 0.5 | [7] |

| B. subtilis | 1 | [7] | |||

| E. coli | 4 | [7] | |||

| P. aeruginosa | 8 | [7] | |||

| 5d | 3,4-dimethoxyphenyl | 3-((4-(2-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)thioxo | S. aureus | 1 | [7] |

| B. subtilis | 2 | [7] | |||

| E. coli | 2 | [7] | |||

| P. aeruginosa | 4 | [7] | |||

| D-2 | 4-nitrophenyl | 3-(2-(4-chlorophenyl)thiazolidin-4-one) | S. aureus | 7.55 µM | [1] |

| E. faecalis | 7.55 µM | [1] | |||

| E. coli | 7.55 µM | [1] | |||

| K. pneumoniae | 7.55 µM | [1] | |||

| D-19 | 4-methoxyphenyl | 3-(2-(4-nitrophenyl)thiazolidin-4-one) | S. aureus | 6.96 µM | [1] |

| P. aeruginosa | 6.96 µM | [1] |

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines.

Protocol: Dehydrative Cyclization using POCl₃

-

A mixture of an appropriate acid hydrazide (1 mmol) and a carboxylic acid (1.1 mmol) is taken in phosphorus oxychloride (5 mL).

-

The reaction mixture is refluxed for 5-6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured into crushed ice.

-

The precipitated solid is filtered, washed with a cold sodium bicarbonate solution (5%), and then with water.

-

The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of inhibition versus the compound concentration.

In Vitro Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound analogs.

Caption: A hypothetical signaling pathway for the anticancer activity of 4-(1,3,4-oxadiazol-2-yl)piperidine analogs, potentially through tubulin inhibition, a mechanism observed for structurally related compounds.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutic agents. While direct SAR studies on this specific molecule are limited, the analysis of structurally related compounds provides a strong foundation for a rational drug design program. Key areas for initial exploration include the variation of the substituent at the 5-position of the 1,3,4-oxadiazole ring and N-substitution on the piperidine moiety. The experimental protocols and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this promising chemical space.

References

- 1. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antibacterial activities of new piperidine substituted (5R)-[1,2,3]triazolylmethyl and (5R)-[(4-F-[1,2,3]triazolyl)methyl] oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Evaluation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the in vitro evaluation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is not extensively available in the public domain. This technical guide has been constructed based on established methodologies and representative data from studies on structurally related 1,3,4-oxadiazole and piperidine-containing compounds. The experimental protocols and data presented herein are illustrative and intended to provide a framework for the potential in vitro assessment of this compound.

The 1,3,4-oxadiazole moiety is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The inclusion of a piperidine ring can modulate a compound's physicochemical properties and its interactions with biological targets.[4] This guide outlines a potential in vitro evaluation strategy for this compound, focusing on its potential as an anti-inflammatory agent by targeting cyclooxygenase (COX) enzymes.

Data Presentation

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 15.2 ± 1.8 | 1.8 ± 0.3 | 8.4 |

| Celecoxib (Reference) | 10.5 ± 1.2 | 0.075 ± 0.01 | 140 |

| Meloxicam (Reference)[5] | 2.5 ± 0.3 | 0.8 ± 0.1 | 3.1 |

Data are presented as mean ± standard deviation (SD) from three independent experiments and are representative.

Table 2: In Vitro Cytotoxicity Assay in RAW 264.7 Macrophages

| Compound | CC₅₀ (µM) |

| This compound | > 100 |

| Doxorubicin (Positive Control) | 1.2 ± 0.2 |

CC₅₀ represents the concentration at which 50% of cell viability is lost. Data are representative.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the two COX isoforms.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compound: this compound

-

Reference compounds: Celecoxib, Meloxicam

-

96-well microplates

-

Microplate reader

Procedure:

-

The test compound and reference compounds are prepared in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a 96-well plate, the COX-1 or COX-2 enzyme is pre-incubated with either the vehicle control, reference compound, or the test compound for a specified time at room temperature.

-

The reaction is initiated by the addition of arachidonic acid.

-

The plate is incubated to allow for the enzymatic reaction to proceed.

-

The production of prostaglandin H2 (PGH2), the immediate product of the COX reaction, is measured colorimetrically according to the manufacturer's instructions.

-

The absorbance is read using a microplate reader at the appropriate wavelength.

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compound on a relevant cell line, such as murine macrophages (RAW 264.7), which are often used in inflammation studies.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Test compound: this compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

RAW 264.7 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO₂ incubator.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin) are also included.

-

The plates are incubated for 24-48 hours.

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

The CC₅₀ value is calculated from the dose-response curve.

Mandatory Visualization

Caption: Experimental workflow for the in vitro evaluation.

Caption: Potential mechanism of action via COX inhibition.

References

- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide [smolecule.com]

- 5. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Piperidine-Containing Heterocyclic Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and is recognized as a "privileged scaffold."[1][2] Its prevalence in a vast array of pharmaceuticals and natural products underscores its importance.[3][4][5] The three-dimensional structure of the piperidine moiety allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions.[6] This technical guide provides an in-depth overview of the discovery and synthesis of piperidine derivatives, covering key synthetic methodologies, functionalization strategies, and applications in drug discovery. This guide includes quantitative data, detailed experimental protocols, and visualizations of experimental workflows to serve as a comprehensive resource for professionals in the field.

The significance of the piperidine scaffold is highlighted by its presence in numerous FDA-approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib, the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin, and the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib.[7] The development of efficient and stereocontrolled synthetic routes to access diverse piperidine structures is, therefore, a critical endeavor in modern organic chemistry and drug development.[4][8]

This guide will explore the following key synthetic strategies for constructing the piperidine core:

-

Catalytic Hydrogenation of Pyridines: The most direct route to the piperidine ring.

-

Reductive Amination: A versatile method for forming the piperidine ring and introducing substituents.

-

Aza-Diels-Alder Reaction: A powerful cycloaddition for constructing highly functionalized piperidines.

-

Ring-Closing Metathesis (RCM): A modern approach for the synthesis of unsaturated piperidine derivatives.

-

Pictet-Spengler Reaction: A classic method for the synthesis of tetrahydroisoquinoline and related piperidine structures.

Each section will provide a theoretical background, a summary of quantitative data in tabular form, a detailed experimental protocol for a representative reaction, and a workflow visualization in the DOT language.

I. Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is one of the most direct and atom-economical methods for the synthesis of the piperidine scaffold.[3][9] This reaction involves the reduction of the aromatic pyridine ring to its saturated piperidine analogue. While conceptually simple, the hydrogenation of pyridines can be challenging due to the high stability of the aromatic ring and the potential for the nitrogen atom to poison the catalyst.

A variety of catalysts, both heterogeneous and homogeneous, have been developed to address these challenges. Precious metal catalysts, such as platinum, palladium, rhodium, and ruthenium, are highly effective.[1][9] The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity, particularly when other reducible functional groups are present in the pyridine substrate.[6][9]

Data Presentation: Catalytic Hydrogenation of Pyridine Derivatives

| Entry | Pyridine Substrate | Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Yield (%) | Citation |

| 1 | Pyridine | 10% Pd/C | Water/Dichloromethane | 30 | 6 | 0.7 | >99 (conversion) | [9] |

| 2 | 4-Pyridinecarbonitrile | 10% Pd/C | Water | 30 | 6 | 4.5 | 99 | [9] |

| 3 | 3-Pyridinecarbonitrile | 10% Pd/C | Water/Dichloromethane | 50 | 6 | 4.5 | 99 | [9] |

| 4 | Methyl picolinate | [Ir-OMs] (2 mol%) | Methanol | 40 | 5 | 16 | 94 | [6] |

| 5 | N-benzyl-2-methylpyridinium bromide | [CpRhCl2]2 (0.05 mol%) | HCOOH-Et3N | 40 | N/A | 24 | 94 | [1] |

| 6 | 4-Phenylpyridine | [CpRhCl2]2 (0.0125 mol%) | HCOOH-Et3N | 40 | N/A | 24 | 97 | [1] |

Experimental Protocol: Hydrogenation of 4-Pyridinecarbonitrile using Pd/C

This protocol is adapted from the procedure described by Kegl et al.[9]

Materials:

-

4-Pyridinecarbonitrile (1.00 g, 9.61 mmol)

-

10% Palladium on carbon (Pd/C) catalyst (0.30 g)

-

Sulfuric acid (0.5 M aqueous solution, 19.2 mL)

-

Deionized water

-

Dichloromethane

-

High-pressure autoclave reactor equipped with a magnetic stirrer

Procedure:

-

Reactor Setup: In a glass liner of a high-pressure autoclave, dissolve 4-pyridinecarbonitrile (1.00 g) in a mixture of deionized water and dichloromethane.

-

Acidification: Add the 0.5 M aqueous sulfuric acid solution to the reaction mixture.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.

-

Reaction Execution:

-

Seal the autoclave and purge it several times with nitrogen gas to remove air.

-

Pressurize the reactor with hydrogen gas to 6 bar.

-

Begin vigorous stirring and maintain the reaction temperature at 30°C.

-

Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within 4.5 hours.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Separate the aqueous and organic layers of the filtrate.

-

Wash the organic layer with deionized water.

-

Combine the aqueous layers and neutralize with a suitable base (e.g., NaOH solution) to pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine all organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the desired piperidine-4-carbonitrile.

-

Visualization: General Workflow for Catalytic Hydrogenation

Caption: General experimental workflow for catalytic hydrogenation.

II. Reductive Amination

Reductive amination is a highly versatile and widely used method for the synthesis of substituted piperidines. This reaction typically involves the condensation of a dicarbonyl compound with a primary amine, followed by in situ reduction of the resulting iminium ion intermediates to form the piperidine ring.[10][11] Alternatively, a pre-formed piperidone can be reacted with an amine or an aldehyde/ketone with piperidine itself to introduce substituents on the nitrogen or at other positions of the ring.[12][13]

A key advantage of this methodology is the ability to construct the piperidine ring and introduce diversity in a single step.[10] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) being common choices due to their mildness and selectivity.[12][14] Borane-pyridine complex (BAP) has also been shown to be an effective and less toxic alternative to cyanide-based reagents.[12]

Data Presentation: Synthesis of N-Substituted Piperidines via Reductive Amination

| Entry | Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Citation |

| 1 | Benzaldehyde | Piperidine | Borane-Pyridine | Ethanol | 95 | [12] |

| 2 | 4-Nitrobenzaldehyde | Piperidine | Borane-Pyridine | Ethanol | 75 | [12] |

| 3 | Cinnamaldehyde | Piperidine | Borane-Pyridine | Ethanol | 89 | [12] |

| 4 | N-Boc-4-piperidinone | Aniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane | Not specified | [14] |

| 5 | Dicarbonyl Substrate | (R)-(+)-α-Methylbenzylamine | Sodium cyanoborohydride | Dichloromethane/Acetic Acid | 20 | [15] |

| 6 | N-Boc-4-piperidinone | 3,4-Dichloroaniline | Sodium triacetoxyborohydride (STAB) | Not specified | Not specified | [13] |

Experimental Protocol: Reductive Amination of N-Boc-4-Piperidinone with Aniline

This protocol is adapted from the procedure described by DeRuiter and Holston.[14]

Materials:

-

N-Boc-4-piperidinone (2.00 g, 10.04 mmol)

-

Aniline (1.03 g, 11.04 mmol)

-

Acetic acid (0.60 g, 10.04 mmol)

-

Sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol)

-

Dichloromethane (DCM)

-

2M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: Dissolve N-Boc-4-piperidinone, aniline, and acetic acid in dichloromethane in a round-bottom flask. Cool the mixture in an ice bath.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) portion-wise to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Work-up:

-

Dilute the reaction mixture with 15 mL of 2M aqueous NaOH and stir for 1 hour.

-

Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts.

-

-

Purification:

-

Dry the combined organic solution with anhydrous sodium sulfate, filter, and evaporate the volatiles to obtain the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

-

Further purification can be achieved by column chromatography if necessary.

-

Visualization: Reductive Amination Workflow

Caption: General workflow for reductive amination.

III. Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the stereoselective synthesis of highly functionalized piperidine derivatives.[16] This cycloaddition reaction involves the [4+2] cycloaddition of an azadiene with a dienophile, or more commonly, a diene with an imine, to construct the six-membered ring in a single step. The reaction can be catalyzed by Lewis acids or Brønsted acids, and organocatalytic variants have also been developed.[16][17]

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the nature of the reactants and catalysts.[16] This methodology provides a convergent and efficient route to complex piperidine scaffolds with good control over stereochemistry.

Data Presentation: Aza-Diels-Alder Reactions for Piperidine Synthesis

Quantitative data for aza-Diels-Alder reactions leading to piperidines is often presented in the context of specific, complex synthetic schemes. Below is a representative table of conditions, though yields are highly substrate-dependent.

| Entry | Diene | Imine | Catalyst/Promoter | Solvent | Temp. (°C) | Yield (%) | Citation |

| 1 | Danishefsky's diene | N-Benzylideneaniline | ZnCl2 | THF | Room Temp | 85 | [16] (Representative) |

| 2 | Brassard's diene | Various imines | BF3·OEt2 | Dichloromethane | -78 to RT | 60-90 | [16] (Representative) |

| 3 | 2-Aza-1,3-butadiene | Styrene | Ferric chloride | Not specified | Not specified | 80 | [18] |

| 4 | Oxygenated dienes | Imines | Lewis Acid/Brønsted Acid | Various | Various | Varies | [16] |

Experimental Protocol: Aza-Diels-Alder Reaction (General Procedure)

This is a generalized protocol, as specific conditions can vary significantly.

Materials:

-

Diene (e.g., Danishefsky's diene)

-

Aldehyde

-

Amine (or pre-formed imine)

-

Lewis Acid catalyst (e.g., ZnCl2, BF3·OEt2)

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

-

Imine Formation (if necessary): In a flame-dried flask under an inert atmosphere, dissolve the aldehyde and amine in the anhydrous solvent. Stir at room temperature until imine formation is complete (can be monitored by TLC or NMR).

-

Cycloaddition:

-

Cool the solution containing the imine to the desired temperature (e.g., -78°C or 0°C).

-

Add the Lewis acid catalyst.

-

Slowly add the diene to the reaction mixture.

-

-

Reaction: Stir the reaction at the specified temperature for the required time. Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 solution).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography.

Visualization: Aza-Diels-Alder Logical Pathway

Caption: Logical pathway for aza-Diels-Alder synthesis.

IV. Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of carbo- and heterocyclic compounds, including piperidines.[19] This reaction, which was the subject of the 2005 Nobel Prize in Chemistry, typically employs well-defined ruthenium-based catalysts (e.g., Grubbs' catalysts) to facilitate the intramolecular cyclization of a diene.[19][20]

The synthesis of piperidines via RCM involves the cyclization of an appropriate acyclic amino-diene precursor. The high functional group tolerance of modern metathesis catalysts allows for the synthesis of complex and highly functionalized piperidine derivatives.[21] The products of RCM are typically unsaturated (tetrahydropyridines), which can be subsequently hydrogenated to afford the corresponding saturated piperidines if desired.

Data Presentation: Piperidine Synthesis via RCM

| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |

| 1 | N-Tosyl-diallylamine | Grubbs II (2) | Benzene | Not specified | 1.5-2 | 97 | [21] |

| 2 | N-Allyl-N-(2-methylallyl)tosylamide | Grubbs II (2) | Benzene | Not specified | 1.5-2 | 95 | [21] |

| 3 | N-Allyl-homoallylamine derivative | Grubbs I | Dichloromethane | Reflux | 12 | 85 | [19] (Representative) |

| 4 | N-Acryloylpiperidine derivative | Grubbs I | Dichloromethane | Reflux | 12 | 90 | [19] (Representative) |

Experimental Protocol: RCM of N-Tosyl-diallylamine

This protocol is a representative procedure based on the information from the reviewed literature.[21]

Materials:

-

N-Tosyl-diallylamine

-

Grubbs' second-generation catalyst (G-II)

-

Anhydrous, degassed solvent (e.g., dichloromethane or benzene)

-

Inert atmosphere apparatus

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the N-tosyl-diallylamine substrate in the anhydrous, degassed solvent to a concentration of approximately 0.1 M.

-

Catalyst Addition: Add the Grubbs' second-generation catalyst (2 mol%) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 1.5 to 2 hours. Monitor the progress of the reaction by TLC. The formation of the volatile ethylene byproduct can also be an indicator of reaction progress.

-

Work-up:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyridine derivative.

Visualization: RCM Experimental Workflow

References

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 8. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 9. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 10. soc.chim.it [soc.chim.it]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. researchgate.net [researchgate.net]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 21. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine: A Potential Therapeutic Agent - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine is limited in publicly available literature. This technical guide consolidates information on structurally related compounds containing the 1,3,4-oxadiazole and piperidine moieties to provide a comprehensive overview of its potential as a therapeutic agent. The presented data and methodologies should be considered representative of this class of compounds.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties. The incorporation of a piperidine ring can further enhance the therapeutic potential by improving pharmacokinetic properties and providing a versatile point for structural modification. This guide explores the potential of this compound as a therapeutic agent by examining the synthesis, biological activities, and mechanisms of action of closely related analogues.

Synthesis

The synthesis of this compound can be conceptually designed based on established methods for 1,3,4-oxadiazole formation. A plausible synthetic route is outlined below.

General Synthetic Pathway

A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acylhydrazide. For the target compound, this would likely involve the reaction of a piperidine-4-carbohydrazide with a methylating agent, followed by cyclization.

Caption: Plausible synthetic route for this compound.

Potential Therapeutic Applications and Mechanism of Action

Based on the activities of related compounds, this compound holds potential in several therapeutic areas.

Carbonic Anhydrase Inhibition

A structurally similar compound, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA), is a potent inhibitor of carbonic anhydrase II (CA-II), with potential applications in treating glaucoma. The 1,3,4-oxadiazole scaffold is a key feature in several carbonic anhydrase inhibitors.

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Hypothesized mechanism of carbonic anhydrase inhibition.

Anticancer Activity

Various 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity through mechanisms such as inhibition of telomerase, histone deacetylases (HDACs), and tubulin polymerization. The piperidine moiety can be modified to improve selectivity and potency against specific cancer cell lines.

Antimicrobial and Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is a common feature in compounds with antimicrobial and anti-inflammatory properties. The mechanism of anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Quantitative Data from Structurally Related Compounds

The following table summarizes pharmacokinetic data from a preclinical study on 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide (ODASA) in rats, which serves as a valuable, albeit indirect, reference.

| Parameter | ODASA | Metabolite M1 | Metabolite M2 |

| Cmax (ng/mL) | 349.85 ± 62.50 | 30.91 ± 6.00 | 2.70 ± 0.62 |

| Half-life (t½, hours) | 46.4 ± 3.8 | 70.0 ± 14.3 | 36.5 ± 15.2 |

| Relative Bioavailability (%) | 81.03 | - | - |

| Data from ocular administration in Wistar rats. | |||

| M1: 4-[5-(hydroxymethyl)-1,3,4-oxadiazole-2-yl]-benzenesulfonamide | |||

| M2: N-hydroxy-4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide |

Experimental Protocols

The following are representative experimental protocols based on studies of related 1,3,4-oxadiazole derivatives.

Pharmacokinetic Study in Rats (based on ODASA studies)

-

Animal Model: Male Wistar rats.

-

Drug Administration: Intraperitoneal injection or ocular instillation of a 1% suspension.

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144, 192, 240, and 288 hours) post-administration.

-

Sample Preparation: Plasma is separated by centrifugation and stabilized with an antioxidant like ascorbic acid.

-

Analytical Method: Quantification of the parent compound and its metabolites is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, t½, AUC) are calculated using appropriate software.

Experimental Workflow: Pharmacokinetic Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.

In Vitro Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XIII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Assay Principle: The assay measures the enzymatic activity of CA by monitoring the hydrolysis of the substrate, which results in a colorimetric change.

-

Procedure: The enzyme is incubated with varying

Spectroscopic Analysis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine. The elucidation of the chemical structure and purity of this molecule is paramount for its potential applications in drug discovery and development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of its constituent chemical moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | m | 1H | H-4 (piperidine) |

| ~3.0 - 3.2 | m | 2H | H-2e, H-6e (piperidine) |

| ~2.6 - 2.8 | m | 2H | H-2a, H-6a (piperidine) |

| ~2.5 | s | 3H | -CH₃ (oxadiazole) |

| ~2.0 - 2.2 | m | 2H | H-3e, H-5e (piperidine) |

| ~1.7 - 1.9 | m | 2H | H-3a, H-5a (piperidine) |

| ~1.5 - 1.7 | br s | 1H | NH (piperidine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N (oxadiazole) |

| ~162 | C-O (oxadiazole) |

| ~45 - 50 | C-2, C-6 (piperidine) |

| ~40 - 45 | C-4 (piperidine) |

| ~30 - 35 | C-3, C-5 (piperidine) |

| ~11 | -CH₃ (oxadiazole) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (piperidine) |

| ~2950 - 2800 | Strong | C-H Stretch (aliphatic) |

| ~1640 | Medium | C=N Stretch (oxadiazole) |

| ~1560 | Medium | N=N Stretch (oxadiazole ring) |

| ~1240 | Strong | C-O-C Stretch (oxadiazole ring) |

| ~1100 | Strong | C-N Stretch (piperidine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 166 | Moderate | [M - CH₃]⁺ |

| 97 | High | [Piperidine-4-yl-C≡N]⁺ |

| 84 | High | [Piperidine]⁺ |

| 42 | Moderate | [CH₃-C≡N]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.[1]

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer.[2] A standard one-pulse sequence is used with a 30-degree pulse angle and a relaxation delay of 1 second. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[3][4]

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz.[2] A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (2-5 seconds) is used to ensure accurate integration if quantitative analysis is required.[5][6]

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[7] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent disk.[8]

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.[9] A background spectrum of the empty ATR crystal or a blank KBr pellet is first collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10][11]

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate is injected into the GC.[12]

Ionization and Analysis: Electron Ionization (EI) is typically used with an electron energy of 70 eV.[13] The resulting ions are then separated by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, based on their mass-to-charge ratio (m/z).[14][15] The detector records the abundance of each ion.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical connections in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. benchchem.com [benchchem.com]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mit.edu [web.mit.edu]

- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 12. Introduction to Mass Spectrometry | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. fiveable.me [fiveable.me]

- 15. quora.com [quora.com]

Exploring the Chemical Space of 1,3,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] Derivatives of this scaffold exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] This technical guide provides an in-depth exploration of the chemical space of 1,3,4-oxadiazole derivatives, detailing synthetic methodologies, biological activities with a focus on anticancer and antimicrobial applications, and the signaling pathways they modulate.

Synthetic Strategies for 1,3,4-Oxadiazole Derivatives